molecular formula C12H14N2O4S B1412380 N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide CAS No. 1407180-81-7

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide

Cat. No.: B1412380
CAS No.: 1407180-81-7
M. Wt: 282.32 g/mol
InChI Key: GXGDXQDSAZGKKR-UHFFFAOYSA-N
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Description

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is a sulfonamide derivative featuring an acetylated 2-oxoindoline core linked to an ethanesulfonamide group.

Properties

IUPAC Name

N-(1-acetyl-2-oxo-3H-indol-5-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-3-19(17,18)13-10-4-5-11-9(6-10)7-12(16)14(11)8(2)15/h4-6,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDXQDSAZGKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction and Sulfonylation of 5-Nitroindolin-2-one

Procedure :

  • Reduction of 5-nitroindolin-2-one :
    • 5-Nitroindolin-2-one (8.5 g, 47.7 mmol) is reduced using zinc (6.24 g, 95 mmol) and ammonium chloride (7.66 g, 143 mmol) in a mixture of methanol (87 mL) and water (8.6 mL) under reflux.
    • The reaction is stirred for 6 hours, followed by evaporation of volatiles to yield 5-aminoindolin-2-one.
  • Sulfonylation with Ethanesulfonyl Chloride :
    • The 5-aminoindolin-2-one intermediate is treated with ethanesulfonyl chloride in the presence of triethylamine (base) to introduce the sulfonamide group.
    • The reaction is monitored via LCMS, and purification is performed using flash column chromatography (0–100% ethyl acetate/hexanes).

Key Data :

Parameter Value/Observation
Yield Not explicitly stated; inferred from scale
LCMS 339.0 (M+H)+
1H NMR (DMSO-d6) δ 10.83 (d, J = 12.46 Hz), 10.48 (s)

Acetylation of the Indoline Nitrogen

Procedure :

  • Protection with Acetyl Group :
    • The free NH of the indolin-2-one is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).
    • Reaction conditions: 0°C to room temperature, 12–18 hours.
  • Workup and Purification :
    • The crude product is hydrolyzed with 2M NaOH in methanol to remove excess acetyl groups.
    • Final purification is achieved via preparative HPLC or Biotage flash chromatography (MeOH/DCM gradient).

Key Data :

Parameter Value/Observation
1H NMR (DMSO-d6) δ 1.84 (s, 3H, acetyl CH3)
LCMS 468.0 (M+2)+

Alternative Routes via Alkylidene Intermediates

Procedure :

  • Formation of Ethoxymethylene Intermediate :
    • 5-Aminoindolin-2-one is reacted with triethoxymethane in acetic anhydride at 130°C for 7 hours to form (Z)-N-(1-acetyl-3-(ethoxymethylene)-2-oxoindolin-5-yl)-N-(ethylsulfonyl)acetamide.
  • Amination with Piperidine Derivatives :
    • The ethoxymethylene intermediate is treated with 4-(piperidin-1-ylmethyl)aniline in DMF at 120°C for 3 hours, followed by deacylation with NaOH/MeOH.

Key Data :

Parameter Value/Observation
Yield 38.6% (second step)
LCMS 441.3 (M+H)+

Critical Analysis of Methodologies

  • Reduction Efficiency : The Zn/NH4Cl system provides a cost-effective reduction method but requires careful control of exothermic gas evolution.
  • Sulfonylation Specificity : Ethanesulfonyl chloride ensures regioselective functionalization at the 5-position, though competing N-acylation may occur without proper base stoichiometry.
  • Chromatography Challenges : Polar byproducts necessitate gradient elution (e.g., 0–25% MeOH/DCM) for effective separation.

Comparative Data Table

Method Key Reagents Yield Purity (LCMS)
Reduction/Sulfonylation Zn, NH4Cl, EtSO2Cl Moderate 339.0 (M+H)+
Acetylation Ac2O, Et3N High 468.0 (M+2)+
Alkylidene Route Triethoxymethane, Piperidine 38.6% 441.3 (M+H)+

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline derivative.

    Substitution: The ethanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Properties
Research indicates that derivatives of the oxindole scaffold, including N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this structure can inhibit the growth of pancreatic (PaCa-2), breast (MCF7), and colon (HCT116) cancer cell lines. The mechanism often involves the inhibition of specific kinases such as VEGFR-2 and c-kit, which are crucial in cancer cell proliferation and angiogenesis .

Case Study: Sunitinib Comparison
Sunitinib, a well-known multi-targeted tyrosine kinase inhibitor, serves as a benchmark for evaluating the efficacy of new compounds. In comparative studies, certain derivatives of this compound have demonstrated antiproliferative activities comparable to Sunitinib, with IC50 values indicating effective inhibition of cancer cell growth .

Kinase Inhibition

Mechanism of Action
this compound functions as an irreversible inhibitor targeting specific kinases. This mode of action involves forming covalent bonds with nucleophilic amino acids in the kinase active site, leading to prolonged inhibition compared to reversible inhibitors. Such characteristics make it a promising candidate for developing more effective cancer therapies .

Research Findings
In a study focusing on FLT3 kinase inhibitors, derivatives containing the oxindole structure showed enhanced cytotoxicity against FLT3-mutant cell lines. These findings suggest that modifications in the sulfonamide group can significantly impact the compound's potency and selectivity against various cancer types .

Antiviral Properties

Recent investigations have also highlighted the antiviral potential of compounds related to this compound. For example, some derivatives have shown effectiveness against SARS-CoV-2, demonstrating high selectivity indices compared to standard antiviral treatments like hydroxychloroquine . This aspect opens avenues for further research into using these compounds as antiviral agents.

Summary of Biological Activities

Activity Type Description
Antiproliferative Effective against PaCa-2, MCF7, and HCT116 cell lines; comparable efficacy to Sunitinib.
Kinase Inhibition Irreversible inhibition of kinases such as FLT3; potential for enhanced therapeutic applications in oncology.
Antiviral Properties Demonstrated effectiveness against SARS-CoV-2 with favorable selectivity indices compared to existing antivirals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

The closest structural analog is N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide (CAS: 921787-28-2), which substitutes the acetyl group with a methyl and uses methanesulfonamide instead of ethanesulfonamide. Key differences include:

Parameter N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide (Target) N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide
Molecular Formula C₁₂H₁₃N₂O₄S (inferred) C₁₀H₁₂N₂O₃S
Molecular Weight ~296.3 g/mol (calculated) 240.28 g/mol
Key Substituents Acetyl (1-position), ethanesulfonamide Methyl (1-position), methanesulfonamide

Implications :

  • The ethanesulfonamide moiety could enhance steric bulk, affecting binding pocket interactions in target proteins.

Functional Analog: LY487379 (mGlu2R PAM)

LY487379 (2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide hydrochloride) is a potent mGlu2R positive allosteric modulator (PAM). Unlike the target compound, LY487379 incorporates a trifluoroethyl group and a pyridinylmethyl chain, enabling high selectivity for mGlu2R over mGlu3R .

Comparison Highlights :

  • Substituent Complexity: LY487379’s trifluoro and methoxyphenoxy groups enhance receptor specificity but may increase synthetic complexity.

Oncology-Focused Analog: N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide

This compound (from ) includes a difluorophenoxy group and a pyrrolopyridine moiety, making it effective in cancer treatment. Key contrasts:

Feature Target Compound Oncology Analog
Core Structure Acetylated 2-oxoindoline Pyrrolo[2,3-c]pyridine
Halogenation Absent 2,4-Difluorophenoxy
Therapeutic Target Undisclosed (inferred cancer) Explicitly indicated for cancer

Insights :

  • Halogenation (e.g., fluorine) in the oncology analog enhances lipophilicity and binding affinity but may introduce toxicity risks.
  • The target compound’s acetyl group could balance solubility and stability for improved drug-like properties.

Physicochemical and Crystallographic Considerations

Crystalline Forms and Stability

Crystalline forms of ethanesulfonamide salts, such as N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide (), demonstrate the importance of substituents in crystallinity. The tert-butyl and difluorocyclohexyl groups in this compound enhance hydrophobic interactions, stabilizing the crystal lattice.

Functional Group Variations in Sulfonamide Derivatives

highlights sulfonamides with isoindoline and pyridine substituents (e.g., CF5-CF7 ). These compounds prioritize sulfonamide positioning adjacent to heterocycles for activity modulation. For example:

  • CF5 : Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfamoyl)amide.
  • Key Difference : The target compound lacks the isoindoline-dione ring, which in CF5-CF7 enhances π-π stacking but may reduce solubility .

Biological Activity

N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H14N2O3S
CAS Number: 1094316-25-2

The compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The presence of both the acetyl and ethanesulfonamide groups contributes to its unique chemical properties, making it a valuable candidate for further research.

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, including PI3K and mTOR pathways, which are critical in cancer cell proliferation and survival .
  • Antiproliferative Effects : Research indicates that this compound can inhibit the growth of various cancer cell lines, including pancreatic (PaCa-2), colon (HCT116), and breast (MCF7) cancer cells. The IC50 values for these effects are comparable to established chemotherapeutic agents like Sunitinib .
  • Anti-inflammatory Activity : Indole derivatives have been associated with anti-inflammatory effects, which may be mediated through modulation of cytokine production and signaling pathways.

Anticancer Activity

A study focused on the antiproliferative properties of this compound revealed significant cytotoxicity against multiple cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell LineIC50 (µM)Reference
PaCa-23.4
MCF73.3
HCT116Not specified

The chick chorioallantoic membrane (CAM) assay further demonstrated that the compound effectively reduced blood vessel formation, indicating potential anti-angiogenic properties .

Antiviral Properties

In addition to its anticancer activity, this compound has shown promising antiviral effects against SARS-CoV-2. The selectivity index was found to be high compared to standard antiviral treatments, suggesting a favorable safety profile alongside efficacy .

Case Studies and Applications

Recent patents have highlighted the development of this compound as a lead compound for further optimization in drug discovery programs targeting BRAF-associated diseases and other malignancies . The ongoing research aims to enhance its potency and selectivity while minimizing side effects.

Example Case Study

In a comparative study involving several indole derivatives, this compound was identified as one of the most effective compounds in inhibiting cell viability in FLT3-positive leukemia models. The results indicated that modifications to the sulfonamide group could enhance its inhibitory effects on cell proliferation .

Q & A

Q. What synthetic methodologies are recommended for N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide, and how can its purity be validated?

  • Synthesis Routes : Utilize sulfonamide coupling reactions, such as nucleophilic substitution between activated indolinone derivatives and ethanesulfonyl chloride. Intermediate acetylation steps may require protecting group strategies to prevent side reactions .
  • Analytical Techniques : Confirm purity via HPLC (>95%) and structural integrity using 1H^1H/13C^{13}C-NMR (e.g., acetyl proton resonance at δ ~2.1 ppm) and high-resolution mass spectrometry (HRMS) . For crystallographic validation, employ X-ray diffraction with SHELX software for structure refinement .

Q. How should researchers perform initial structural characterization of this compound?

  • Crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Use SHELX-97 for structure solution and refinement, leveraging its robust handling of small-molecule data . Report thermal ellipsoid plots and hydrogen-bonding networks to validate the indolinone-sulfonamide scaffold .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic inhibition data (e.g., IC50_{50}50​) across assay platforms?

  • Methodological Adjustments :
    • Assay Validation : Use positive controls (e.g., staurosporine for kinase assays) to calibrate activity measurements .
    • Orthogonal Assays : Compare results from fluorescence polarization, radiometric, and SPR-based assays to identify platform-specific artifacts .
    • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-assay variability. For example, Aurora kinase inhibition data may vary due to ATP concentration differences; normalize results to ATP KmK_m values .

Q. What structural modifications to the ethanesulfonamide moiety enhance bioactivity in analogous compounds?

  • SAR Insights :
    • Substituent Effects : In BET inhibitors, substituting the sulfonamide with bulkier groups (e.g., tert-butyl) improves target binding affinity by ~3-fold .
    • Electron-Withdrawing Groups : Fluorine or acetyl substitutions on the indolinone ring (as in Hesperadin analogs) increase kinase selectivity by modulating electron density at the active site .

Q. How can solubility and stability be optimized for in vitro studies?

  • Solubility Testing : Dissolve in DMSO (stock concentration ≤10 mM) and dilute in assay buffers with ≤0.1% Tween-80 to prevent aggregation. For aqueous solubility <2 mg/mL, consider co-solvents like PEG-400 .
  • Stability Protocols : Store lyophilized powder at -20°C under argon. Monitor degradation via LC-MS over 72 hours in PBS (pH 7.4) to assess hydrolytic stability of the acetyl group .

Q. What experimental designs mitigate contradictions in cellular vs. enzymatic activity data?

  • Mechanistic Profiling : Combine target engagement assays (e.g., CETSA) with transcriptomics to confirm on-target effects in cells .
  • Off-Target Screening : Use kinome-wide panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions, especially with structurally related kinases (e.g., Aurora A vs. B isoforms) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide

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